molecular formula C7H9NO3S B6205249 5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 2763777-53-1

5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B6205249
CAS No.: 2763777-53-1
M. Wt: 187.2
InChI Key:
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Description

5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thioformamide with bromoacetopropanol or y,y-dichloro-y,ydiacetodipropyl ether . Another method includes the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and can lead to different pharmacological and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid involves the reaction of ethyl 2-methyl-4-oxothiazolidine-3-carboxylate with ethyl bromoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl 2-methyl-4-oxothiazolidine-3-carboxylate", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 2-methyl-4-oxothiazolidine-3-carboxylate is reacted with ethyl bromoacetate in the presence of sodium hydroxide in ethanol to form ethyl 5-ethoxy-2-methyl-4-oxothiazolidine-3-carboxylate.", "Step 2: The product from step 1 is hydrolyzed with hydrochloric acid to form 5-ethoxy-2-methyl-4-oxothiazolidine-3-carboxylic acid.", "Step 3: The product from step 2 is decarboxylated by heating with water to form 5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid." ] }

CAS No.

2763777-53-1

Molecular Formula

C7H9NO3S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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